molecular formula C12H17NOS B1490589 {[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine CAS No. 1447964-77-3

{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine

Cat. No. B1490589
CAS RN: 1447964-77-3
M. Wt: 223.34 g/mol
InChI Key: VTZMLSKCTQJSJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of lithium aluminum hydride (LiAlH4) and tetrahydrofuran (THF). The ester is added to the mixture, and the reaction is allowed to proceed until the alcohol is fully formed . Another method involves the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran, followed by the addition of methylmagnesium bromide .


Molecular Structure Analysis

The molecular weight of “{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine” is 223.34 g/mol. The structure of similar compounds, such as tetrahydropyran, consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Tetrahydropyran derivatives, such as 2-tetrahydropyranyl (THP) ethers, are commonly used as protecting groups in organic synthesis. Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers. These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-Aminotetrahydropyran, include a refractive index of n20/D 1.463 and a density of 0.977 g/cm3 at 25 °C .

Safety and Hazards

Safety information for similar compounds, such as 4-Aminotetrahydropyran, includes hazard statements H226 - H302 - H318 and precautionary statements P210 - P233 - P240 - P280 - P301 + P312 - P305 + P351 + P338 .

properties

IUPAC Name

(4-phenylsulfanyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZMLSKCTQJSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine
Reactant of Route 2
{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine
Reactant of Route 3
{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine
Reactant of Route 4
{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine
Reactant of Route 5
Reactant of Route 5
{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine
Reactant of Route 6
{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine

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